molecular formula C21H18F2O3 B2596272 Ethyl 4,6-bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate

Ethyl 4,6-bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate

Cat. No.: B2596272
M. Wt: 356.4 g/mol
InChI Key: NUWVCJVPVQOPRQ-UHFFFAOYSA-N
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Description

Ethyl 4,6-bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate is a cyclohexenone derivative synthesized via Michael addition of ethyl acetoacetate to 4,4'-difluoro chalcone under basic conditions . It crystallizes in a monoclinic system (space group P2₁/n) with cell parameters a = 11.062 Å, b = 11.675 Å, c = 13.854 Å, and β = 92.89° . The cyclohexene ring adopts a slightly distorted sofa conformation, where five atoms (C1–C5) lie nearly coplanar (max. deviation: 0.044 Å), while C6 deviates by 0.648 Å from this plane . The two 4-fluorophenyl substituents form dihedral angles of 16.65° (position 4) and 67.53° (position 6) with the cyclohexenone plane, resulting in an interphenyl angle of 76.27° . Weak intermolecular interactions (C–H⋯O, C–H⋯F, C–H⋯π) stabilize the three-dimensional crystal packing .

Biologically, cyclohexenones are precursors for spiro compounds and exhibit antitumor and fungicidal activities . The fluorine substituents enhance metabolic stability and electronic effects, making this compound pharmacologically relevant .

Properties

IUPAC Name

ethyl 4,6-bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2O3/c1-2-26-21(25)20-18(14-5-9-17(23)10-6-14)11-15(12-19(20)24)13-3-7-16(22)8-4-13/h3-10,12,18,20H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWVCJVPVQOPRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CC(=CC1=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4,6-bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate, a compound belonging to the class of cyclohexenone derivatives, has garnered attention in recent years due to its diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, structural characteristics, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound has the molecular formula C21H18F2O3C_{21}H_{18}F_{2}O_{3} and features a cyclohexene ring with two para-fluorophenyl substituents. The synthesis typically involves a condensation reaction between 3-(4-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one and ethyl acetoacetate in the presence of a base such as sodium hydroxide. The resulting compound exhibits a slightly distorted sofa conformation in its crystal structure, which is crucial for its biological activity .

Biological Activities

Antitumor Activity
Research indicates that cyclohexenone derivatives, including this compound, exhibit significant antitumor properties. In vitro studies have demonstrated that these compounds can inhibit tubulin polymerization, a critical process for cancer cell division. For instance, compounds with similar structures have shown cytotoxic effects on various cancer cell lines, including melanoma and breast cancer cells .

Antioxidant Properties
Another important aspect of this compound is its antioxidant activity. Studies have shown that derivatives of this compound possess significant free radical scavenging abilities. This property is essential for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

Fungicidal Activity
The compound has also been reported to have fungicidal properties. Research indicates that it can inhibit the growth of certain fungal strains, making it a potential candidate for developing new antifungal agents .

Case Studies

Several studies have focused on the biological activities of this compound:

  • Antitumor Study : A study evaluated the effectiveness of this compound against various cancer cell lines. The results indicated that it significantly reduced cell viability in a dose-dependent manner and inhibited tubulin polymerization effectively .
  • Antioxidant Evaluation : In another research effort, the compound was tested for its ability to scavenge free radicals using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The findings suggested a strong antioxidant capacity compared to standard antioxidants like ascorbic acid .
  • Fungicidal Activity Assessment : A study investigated the antifungal properties against Candida species and found that the compound exhibited notable inhibitory effects at lower concentrations compared to traditional antifungal agents .

Scientific Research Applications

Structural Characteristics

The crystal structure of ethyl 4,6-bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate has been studied extensively. The cyclohexene ring adopts a slightly distorted sofa conformation, with specific dihedral angles between the fluorophenyl rings and the cyclohexene plane indicating the compound's unique spatial arrangement . This conformation is crucial for its reactivity and interaction with biological targets.

Biological Activities

Antitumor and Antifungal Properties

Research indicates that derivatives of cyclohexenone, including this compound, exhibit notable biological activities. These compounds have been reported to possess fungicidal and antitumor properties, making them candidates for further pharmacological studies . The mechanism of action may involve the inhibition of specific enzymes or pathways critical to tumor growth and fungal proliferation.

Mechanistic Studies

The ability of this compound to act as an activated unsaturated system allows it to participate in conjugated addition reactions. Such reactions can lead to the formation of highly functionalized cyclohexene derivatives that may enhance biological activity . For example, studies have shown that these derivatives can serve as intermediates in synthesizing more complex molecules with potential therapeutic effects.

Synthetic Applications

Building Blocks in Organic Synthesis

This compound can act as a synthon in organic synthesis. Its structure allows for the formation of spiro compounds or intermediates in synthesizing isoxazoles, pyrazoles, and quinazolines, which are important in medicinal chemistry . The compound's reactivity is attributed to its conjugated system, facilitating various chemical transformations.

Case Studies in Synthesis

Several studies have demonstrated the utility of this compound in synthetic pathways:

  • The reaction of ethyl acetoacetate with (2E)-1,3-bis(4-fluorophenyl)prop-2-en-1-one under basic conditions leads to the formation of this compound .
  • Subsequent modifications of this compound have resulted in derivatives with enhanced biological activity or altered physical properties suitable for specific applications.

Material Science Applications

Potential Use in Polymeric Materials

Due to its unique structural properties, this compound may also find applications in material science. Its ability to participate in polymerization reactions could lead to the development of new materials with tailored properties for use in coatings, adhesives, or composites .

Chemical Reactions Analysis

Structural Analysis and Conformational Features

The cyclohexene ring adopts a distorted sofa conformation , with key structural parameters:

  • Dihedral angles :

    • 76.27° between fluorophenyl rings .

    • 16.65° (C4-fluorophenyl) and 67.53° (C6-fluorophenyl) relative to the cyclohexene plane .

  • Bond lengths :

    • C=O (ketone): 1.212 Å .

    • C–O (ester): 1.342 Å .

Comparison with Analogues

CompoundDihedral Angle (°)ConformationSource
Methyl analogue (Fun et al., 2010)79.7Similar sofa
4-Bromo/ethoxy-substituted derivative81.73Distorted chair

Reactivity and Functionalization

The compound’s α,β-unsaturated ketone and ester groups enable further transformations:

(a) Nucleophilic Additions

  • Pyrazoline formation : Reacts with hydrazines to form pyrazoline derivatives (e.g., compound 2a ) .

  • Cyano-substitution : Reacts with ethyl cyanoacetate to yield dihydropyridine derivatives (e.g., compound 4 , m.p. 265–268°C) .

(b) Cycloaddition Reactions

  • Spiro compound synthesis : Cyclohexenone derivatives are precursors for spiro structures via [4+2] cycloadditions .

Crystallographic and Intermolecular Interactions

Weak intermolecular interactions stabilize the crystal lattice:

  • C–H···O/F/π interactions :

    • C8A–H8AB···O2B (2.54 Å) .

    • C15B–H15B···F (2.42 Å) .

Packing Diagram
![Crystal packing viewed along the a-axis, highlighting C–H···O interactions (adapted from )]

Comparison with Similar Compounds

Table 1: Structural Parameters of Selected Cyclohexenone Derivatives

Compound Conformation Dihedral Angles (°) (Phenyl vs. Cyclohexene Plane) Interphenyl Angle (°) Crystallographic System Reference ID
Ethyl 4,6-bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate Distorted sofa 16.65 (position 4), 67.53 (position 6) 76.27 Monoclinic (P2₁/n)
Mthis compound Sofa (two molecules) 14.9/29.9 (position 4), 73.7/84.0 (position 6) 79.7/73.7 Monoclinic
Ethyl 4-(4-bromophenyl)-6-(4-ethoxyphenyl)-2-oxocyclohex-3-enecarboxylate Envelope 13.8 (position 4), 88.44 (position 6) 81.73 Monoclinic
Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate Half-chair (molecule B) 76.4 (fluorophenyl vs. chlorophenyl) 89.9 (molecule A) Triclinic

Key Observations :

Substituent Effects :

  • Fluorine substituents reduce steric hindrance, enabling smaller dihedral angles (e.g., 16.65° vs. 88.44° in bromo/ethoxy derivatives) .
  • Bulkier groups (e.g., ethoxy) increase torsional strain, leading to larger interphenyl angles .

Conformational Flexibility :

  • The methyl analogue exhibits two symmetry-independent molecules with distinct dihedral angles, suggesting subtle packing variations due to the smaller ethyl → methyl substitution .
  • Half-chair or envelope conformations (e.g., in chlorophenyl derivatives) arise from steric clashes between substituents .

Key Observations :

Synthesis: All derivatives are synthesized via Michael addition of ethyl/methyl acetoacetate to chalcones, highlighting a universal route for cyclohexenones .

Crystallographic and Stability Comparisons

Table 3: Intermolecular Interactions and Stability

Compound Dominant Interactions Melting Point (K) Reference ID
This compound C–H⋯O, C–H⋯F, C–H⋯π 367
Mthis compound C–H⋯O, C–H⋯F Not reported
Ethyl 6-(4-bromophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate C–H⋯O, halogen (Br) interactions 403

Key Observations :

  • Halogen Interactions : Bromophenyl derivatives exhibit additional Br-mediated interactions, increasing thermal stability (higher melting point: 403 K vs. 367 K) .
  • Packing Efficiency : Weak C–H⋯F/O interactions dominate in fluorine-containing compounds, contributing to moderate stability .

Q & A

Q. What are the standard synthetic protocols for Ethyl 4,6-bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate?

The compound is synthesized via a Michael addition reaction between ethyl acetoacetate and substituted chalcones under basic conditions. A typical procedure involves refluxing (2E)-3-(4-halophenyl)-1-(4-fluorophenyl)prop-2-en-1-one (chalcone) with ethyl acetoacetate in absolute ethanol containing 10% NaOH for 8–12 hours. The product is isolated by precipitation and purified via slow evaporation from ethanol or methanol .

Q. How is the crystal structure of this compound characterized, and what are its key conformational features?

Single-crystal X-ray diffraction (SC-XRD) is the primary method for structural elucidation. The cyclohexene ring typically adopts a slightly distorted sofa or envelope conformation, with puckering parameters (Q, θ, φ) calculated using Cremer-Pople analysis. Dihedral angles between the 4-fluorophenyl rings range from 72.9° to 89.9°, influenced by steric and electronic interactions. Weak C–H···O/F hydrogen bonds and π-π stacking stabilize the crystal lattice .

Q. What analytical techniques are used to validate purity and structural integrity?

Key methods include:

  • SC-XRD for absolute configuration and disorder analysis (e.g., SHELXL refinement suite) .
  • FT-IR to confirm carbonyl (C=O, ~1700 cm⁻¹) and ester (C–O, ~1250 cm⁻¹) functionalities.
  • NMR (¹H/¹³C) to identify proton environments (e.g., cyclohexene olefinic protons at δ ~6.5 ppm) .
  • Elemental analysis (CHNS) to verify stoichiometry .

Advanced Research Questions

Q. How do researchers address conformational disorder in crystallographic refinements of this compound?

Structural disorder, particularly in ethyl or aryl substituents, is modeled using split-atom refinement with occupancy constraints. For example, in molecule B of Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate, the ethyl group was refined as two disordered sites with 0.67:0.33 occupancy ratios. Restraints on bond lengths (C–C: 1.52 Å; C–O: 1.42 Å) and thermal parameters ensure stable convergence in SHELXL .

Q. What computational methods are employed to predict physicochemical properties or reactivity?

Density Functional Theory (DFT) simulations at the B3LYP/6-311++G(d,p) level are used to:

  • Optimize geometry and compare with experimental SC-XRD data.
  • Calculate electrostatic potential surfaces (ESP) to identify nucleophilic/electrophilic sites.
  • Predict absorption spectra (UV-Vis) and HOMO-LUMO gaps for photochemical applications .

Q. How does structural variation (e.g., halogen substitution) impact biological activity?

SAR studies reveal that 4-fluorophenyl groups enhance lipophilicity and membrane permeability, while bromo/chloro substituents increase steric bulk, affecting target binding. For instance, derivatives with 4-chlorophenyl groups exhibit improved antifungal activity (MIC ~12.5 μg/mL) compared to unsubstituted analogs. In vitro assays often focus on NF-κB pathway inhibition or cytokine modulation .

Q. What strategies are used to synthesize spiro or polycyclic derivatives from this compound?

The cyclohexenone core serves as a synthon for:

  • Spiro compounds : Reaction with hydrazines (e.g., phenylhydrazine) under acidic conditions yields indazole derivatives .
  • Polyaromatics : Iodine-mediated aromatization converts the cyclohexene ring to biphenyl systems .
  • Heterocycles : Condensation with ammonium acetate produces diene-carboxylates for further functionalization .

Methodological Considerations

Q. How are hydrogen-bonding networks analyzed in crystal packing?

Mercury software or PLATON is used to quantify intermolecular interactions. For example, C–H···O bonds (2.40–2.60 Å) form infinite chains along the [100] or [010] axes, while C–H···π interactions (3.30–3.50 Å) stabilize layered arrangements. Topology descriptors (e.g., R₁²(6) motifs) classify packing patterns .

Q. What challenges arise in refining high-Z' structures, and how are they resolved?

Structures with Z' > 1 (e.g., Z' = 2 in Dutkiewicz et al., 2011) require careful handling of independent molecules with distinct conformations. Strategies include:

  • Applying TLS (Translation-Libration-Screw) models to group anisotropic displacements.
  • Using similarity restraints for bond lengths/angles across Z' molecules.
  • Validating refinement with R₁/Friedel coverage (>99%) and Δ/σmax < 0.001 .

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